
N-(4-methoxyphenyl)quinolin-2-amine
説明
“N-(4-methoxyphenyl)quinolin-2-amine” is a chemical compound with the molecular formula C16H14N2O . It is a derivative of quinoline, a heterocyclic aromatic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “this compound”, has been a subject of interest due to their versatile applications in medicinal chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .科学的研究の応用
Synthesis and Structural Studies
- Synthesis and Crystal Structure : N-(4-methoxyphenyl)quinolin-2-amine derivatives have been involved in the synthesis of complex structures. For instance, the reaction of Ipidacrine with 4-methoxyphenyl isocyanate resulted in a compound with a propeller-like structure, emphasizing the molecule's utility in creating diverse molecular architectures (Sakurai, Noguchi, & Nishibe, 2010).
Pharmacological Potential
Antitumor Activity : Quinoline derivatives, including this compound, have been evaluated for their antitumor potential. Certain derivatives showed potent antiproliferative activity against multiple human tumor cell lines, suggesting the promise of these compounds in cancer therapy (Su et al., 2019).
Apoptosis Induction in Cancer Cells : A series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, including compounds related to this compound, were identified as potent inducers of apoptosis in cancer cells derived from solid tumors (Zhang et al., 2008).
Antimicrobial Activity : Some this compound derivatives demonstrated significant antimicrobial properties against various bacteria and fungi, highlighting their potential in treating infectious diseases (El-Gamal, Hagrs, & Abulkhair, 2016).
Chemical Properties and Reactions
Chemical Reactions and Derivatives : this compound and its derivatives are versatile in chemical reactions, leading to the synthesis of various compounds with potential biological activities, such as antitubercular agents (Karkara et al., 2020).
Formation of Complex Molecular Structures : The molecule has been used in the synthesis of complex structures like amide derivatives, which show unique spatial orientations and potential for anion coordination (Kalita & Baruah, 2010).
将来の方向性
Quinoline derivatives, including “N-(4-methoxyphenyl)quinolin-2-amine”, continue to be a focus of research due to their potential biological and pharmaceutical activities . Future research may focus on further exploring these activities, optimizing synthesis methods, and investigating potential applications in medicinal chemistry .
特性
IUPAC Name |
N-(4-methoxyphenyl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-19-14-9-7-13(8-10-14)17-16-11-6-12-4-2-3-5-15(12)18-16/h2-11H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQACZYQLUYMKPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




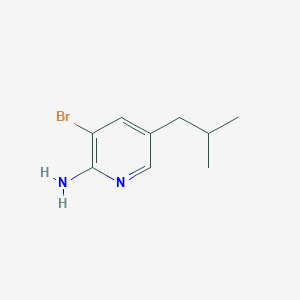
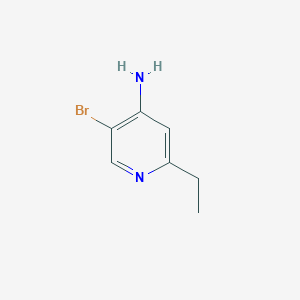
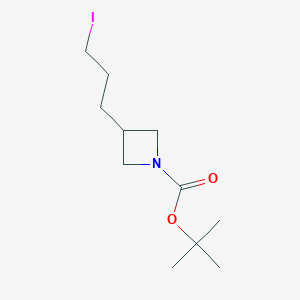


![12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine](/img/structure/B3237186.png)

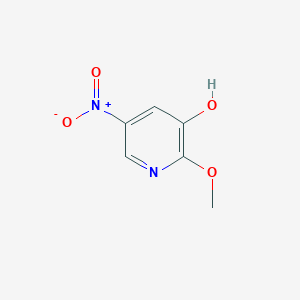
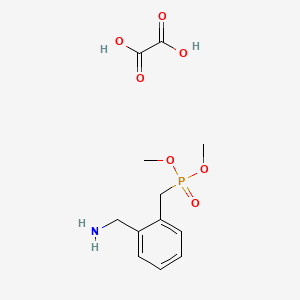


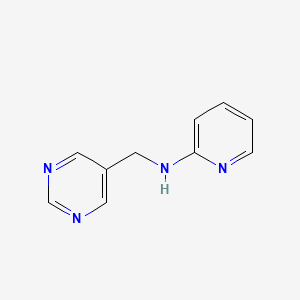
![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/structure/B3237253.png)